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  • Product: N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide
  • CAS: 1020055-27-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Structural Elucidation of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide. It is intended for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's chemical properties and the methodologies for its preparation and validation.

Introduction and Rationale

N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide belongs to the benzamide class of compounds, a scaffold known for a wide range of biological activities.[1] The presence of an amino group, a methoxy substituent, and a pentyloxy chain suggests potential for this molecule to interact with biological targets where hydrogen bonding, hydrophobicity, and specific steric arrangements are critical. Substituted benzamides have been explored as antiproliferative agents, kinase inhibitors, and modulators of various signaling pathways.[2][3][4] The structural features of this particular molecule, combining a flexible lipophilic tail with a substituted aniline moiety, make it a person of interest for structure-activity relationship (SAR) studies in medicinal chemistry.

This document outlines a robust workflow for the synthesis, purification, and comprehensive structural characterization of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide, ensuring high purity and unambiguous identification.

Retrosynthetic Analysis and Proposed Synthesis

The molecular structure of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide is logically disconnected at the amide bond. This suggests a straightforward convergent synthesis from two key precursors: 4-(pentyloxy)benzoic acid and 2-methoxy-5-nitroaniline , followed by reduction of the nitro group.

G Target N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide Amide Amide Bond Formation Target->Amide Reduction Nitro Group Reduction Target->Reduction Precursor1 4-(Pentyloxy)benzoic acid Amide->Precursor1 Precursor2 5-Amino-2-methoxyaniline Amide->Precursor2 Precursor4 2-Methoxy-5-nitroaniline Amide->Precursor4 Precursor3 N-(2-methoxy-5-nitrophenyl)-4-(pentyloxy)benzamide Reduction->Precursor3 Precursor3->Amide Alternative Route

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

2.1.1. 4-(Pentyloxy)benzoic acid

This precursor can be synthesized from 4-hydroxybenzoic acid and 1-bromopentane via a standard Williamson ether synthesis.

  • Protocol:

    • Dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent such as DMF or acetone.

    • Add a base, typically potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

    • Add 1-bromopentane to the reaction mixture.

    • Heat the mixture to facilitate the nucleophilic substitution reaction.

    • Upon completion, the reaction is worked up by acidification to precipitate the carboxylic acid, which can then be purified by recrystallization.[5][6][7][8]

2.1.2. 5-Amino-2-methoxyaniline

This precursor is efficiently prepared by the reduction of commercially available 2-methoxy-5-nitroaniline.

  • Protocol:

    • Dissolve 2-methoxy-5-nitroaniline in a solvent such as ethanol or ethyl acetate.[9]

    • Add a catalyst, typically palladium on carbon (Pd/C).

    • Introduce a hydrogen source, either by bubbling hydrogen gas through the mixture or by using a transfer hydrogenation reagent like ammonium formate.[10]

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • The catalyst is removed by filtration, and the solvent is evaporated to yield the desired product.

Amide Coupling and Final Synthesis

The final product is synthesized by forming an amide bond between 4-(pentyloxy)benzoic acid and 5-amino-2-methoxyaniline. Standard peptide coupling reagents are ideal for this transformation to ensure high yield and purity.[2]

  • Protocol:

    • Dissolve 4-(pentyloxy)benzoic acid in a suitable solvent like DMF or dichloromethane (DCM).

    • Add coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid for amide bond formation.[2]

    • Add 5-amino-2-methoxyaniline to the reaction mixture.

    • Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction.[2]

    • Stir the reaction at room temperature until completion.

    • The product is isolated through an aqueous workup and purified using column chromatography.

G cluster_0 Precursor Synthesis cluster_1 Final Coupling P1 4-Hydroxybenzoic Acid + 1-Bromopentane P2 4-(Pentyloxy)benzoic Acid P1->P2 Williamson Ether Synthesis (K2CO3) P3 2-Methoxy-5-nitroaniline P4 5-Amino-2-methoxyaniline P3->P4 Reduction (Pd/C, H2) P2_copy 4-(Pentyloxy)benzoic Acid Target N-(5-Amino-2-methoxyphenyl) -4-(pentyloxy)benzamide P2_copy->Target Coupling Amide Coupling (EDC, HOBt, DIPEA) P4_copy 5-Amino-2-methoxyaniline P4_copy->Target Coupling->Target

Caption: Proposed synthetic workflow for the target molecule.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

Technique Expected Result
Electrospray Ionization (ESI-MS)Positive mode: [M+H]⁺ peak at m/z corresponding to C₂₀H₂₇N₂O₃.
High-Resolution MS (HRMS)Provides the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine and amide)3400-3200
C=O stretch (amide)1680-1630
C-O stretch (ether)1250-1000
Aromatic C-H stretch~3100-3000
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure. The predicted chemical shifts are based on the analysis of similar structures.[11][12][13][14]

3.3.1. ¹H NMR Spectroscopy

  • Pentyloxy Chain: A triplet at ~0.9 ppm (CH₃), multiplets between ~1.3-1.8 ppm (3x CH₂), and a triplet at ~4.0 ppm (-O-CH₂-).

  • Aromatic Protons (4-pentyloxybenzoyl moiety): Two doublets in the range of ~6.9-7.9 ppm, integrating to 2H each, exhibiting an AX or AA'BB' coupling pattern.

  • Aromatic Protons (5-amino-2-methoxyphenyl moiety): Three aromatic protons in the range of ~6.5-7.5 ppm, exhibiting characteristic ortho and meta couplings.

  • Methoxy Group: A singlet at ~3.8 ppm (O-CH₃).

  • Amine Group: A broad singlet at ~4.5-5.5 ppm (NH₂), which is exchangeable with D₂O.

  • Amide Proton: A singlet at ~8.5-9.5 ppm (NH-C=O), which is also D₂O exchangeable.

3.3.2. ¹³C NMR Spectroscopy

  • Pentyloxy Chain: Aliphatic signals between ~14-70 ppm.

  • Aromatic Carbons: Signals in the range of ~110-160 ppm.

  • Methoxy Carbon: A signal around ~55 ppm.

  • Carbonyl Carbon: A signal in the downfield region, ~165-170 ppm.

3.3.3. 2D NMR Experiments

  • COSY (Correlation Spectroscopy): Will show correlations between adjacent protons, confirming the spin systems of the pentyloxy chain and the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the connectivity of the entire molecule, for instance, by observing a correlation from the amide proton to the carbonyl carbon and the adjacent aromatic carbon.

G cluster_0 Structural Confirmation Start Synthesized Compound Purification Purification (Column Chromatography) Start->Purification Purity Purity Assessment (HPLC, >95%) Purification->Purity MS Mass Spectrometry (Confirm Molecular Weight) Purity->MS IR IR Spectroscopy (Identify Functional Groups) Purity->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR Final Characterized Compound MS->Final IR->Final NMR->Final

Caption: Workflow for compound characterization and validation.

Physicochemical Properties and Solubility

  • Appearance: Expected to be an off-white to pale yellow solid.

  • Solubility: Due to the presence of the pentyloxy chain, the compound is expected to be soluble in organic solvents like DMSO, DMF, and ethanol.[15] Its aqueous solubility is likely to be low.

  • Melting Point: The melting point will be determined using a standard melting point apparatus and is a key indicator of purity.

Conclusion

This guide provides a comprehensive and technically sound framework for the synthesis and structural elucidation of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide. By following the detailed protocols for synthesis, purification, and multi-technique characterization, researchers can confidently prepare and validate this molecule for further investigation in drug discovery and development programs. The combination of a robust synthetic route and a thorough analytical workflow ensures the integrity and reproducibility of the scientific data generated.

References

  • Vertex AI Search. (2026-01-29). The Synthesis Pathway of 4-[5-(4-Pentyloxyphenyl)
  • Cayman Chemical.
  • Biological Magnetic Resonance Bank.
  • MDPI. (2024-05-04). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC.
  • Wikipedia. Benzamide - Wikipedia.
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  • iChemical. 4-(pentyloxy)benzoic acid, CAS No. 15872-41-0 - iChemical.
  • PMC. (2013-01-25). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC.
  • PubChem - NIH. Benzoic acid, 4-(pentyloxy)- | C12H16O3 | CID 85153 - PubChem - NIH.
  • PMC. (2020-09-21). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC.
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  • ChemicalBook. 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum - ChemicalBook.
  • ChemicalBook. Benzamide(55-21-0) 1H NMR spectrum - ChemicalBook.
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  • FooDB. (2011-09-21). Showing Compound Benzamide (FDB023373) - FooDB.
  • US EPA. Benzamide, N-(4-amino-2,5-diethoxyphenyl)- - Substance Details - SRS | US EPA.
  • Taylor & Francis Online. (2022-07-14). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline.
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  • Cayman Chemical. para-methoxy-2-amino Benzamidoxime - Cayman Chemical.
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  • MDPI. (2024-01-04). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - MDPI.
  • International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • PubMed. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed.
  • PubMed. (2014-03-21). Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere - PubMed.
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Exploratory

biological activity of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide

An In-Depth Technical Guide to the Biological Activity of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide Authored by: A Senior Application Scientist Foreword: The landscape of oncological research is in a perpetual s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide

Authored by: A Senior Application Scientist

Foreword: The landscape of oncological research is in a perpetual state of evolution, with a significant focus on the development of targeted therapeutics that offer enhanced efficacy and reduced off-target effects. Within this paradigm, small molecule inhibitors of epigenetic modulators, such as histone deacetylases (HDACs), have emerged as a promising class of anticancer agents. This guide provides a comprehensive technical overview of the predicted biological activity and a strategic framework for the preclinical evaluation of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural motifs, particularly the ortho-amino benzamide core, strongly suggest a potential role as an HDAC inhibitor. This document, therefore, synthesizes insights from closely related analogues to present a cogent and actionable guide for researchers, scientists, and drug development professionals.

Introduction to N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide: A Structurally-Informed Hypothesis

N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide is a synthetic benzamide derivative. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Notably, the ortho-amino benzamide moiety is a well-established pharmacophore for the inhibition of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. Their aberrant activity is frequently implicated in the pathogenesis of cancer, making them a validated target for therapeutic intervention.[4]

The structure of the topic compound features:

  • An ortho-amino benzamide core : This is the putative zinc-binding group responsible for chelating the zinc ion in the active site of HDAC enzymes, a characteristic feature of this class of inhibitors.[5][4]

  • A 4-(pentyloxy)benzamide moiety : The pentyloxy tail likely contributes to the compound's lipophilicity, potentially influencing its membrane permeability and interaction with the hydrophobic regions of the HDAC active site.

  • A 5-Amino-2-methoxyphenyl group : Substitutions on this ring can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Given these structural features, it is hypothesized that N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide will exhibit biological activity as an HDAC inhibitor, leading to downstream anticancer effects.

Hypothesized Mechanism of Action: Inhibition of Histone Deacetylases

The primary hypothesized mechanism of action is the inhibition of HDAC enzymes. HDAC inhibitors typically function by binding to the active site of the enzyme, where the ortho-amino benzamide group chelates the catalytic zinc ion. This prevents the deacetylase from removing acetyl groups from its substrate proteins, including histones. The resulting hyperacetylation of histones leads to a more open chromatin structure, which in turn can reactivate the transcription of silenced tumor suppressor genes.[6][4] This can induce a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin State cluster_cellular_effects Downstream Cellular Effects HDAC Histone Deacetylase (HDAC) Histones Histone Proteins HDAC->Histones Deacetylated_Histones Condensed Chromatin (Gene Silencing) HDAC->Deacetylated_Histones Leads to Histones->HDAC Deacetylation Acetyl_Groups Acetyl Groups Acetyl_Groups->Histones Acetylation (by HATs) Target_Compound N-(5-Amino-2-methoxyphenyl) -4-(pentyloxy)benzamide Target_Compound->HDAC Inhibition Acetylated_Histones Open Chromatin (Gene Transcription) Deacetylated_Histones->Acetylated_Histones Hyperacetylation (due to HDAC inhibition) Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Acetylated_Histones->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothesized signaling pathway of HDAC inhibition.

Predicted Biological Activities and Therapeutic Potential

Based on the activities of structurally similar benzamide derivatives, N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide is predicted to exhibit the following biological activities:

  • Antiproliferative Activity: The compound is expected to inhibit the proliferation of various human cancer cell lines. Studies on related benzimidazole derivatives have shown potent activity against breast, hepatocellular, and colorectal carcinoma cell lines.[7]

  • Induction of Apoptosis: By upregulating pro-apoptotic genes, the compound may induce programmed cell death in cancer cells.

  • Cell Cycle Arrest: The compound could potentially cause cell cycle arrest, likely at the G1 or G2/M phase, by inducing the expression of cell cycle inhibitors like p21WAF1/CIP1.[4]

  • Sirtuin Inhibition: Some benzamide derivatives have shown inhibitory activity against sirtuins, a class of NAD+-dependent deacetylases.[7] It is plausible that the target compound may also exhibit activity against sirtuins, such as SIRT2.

A Strategic Framework for Preclinical Evaluation

To validate the hypothesized biological activities of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide, a systematic preclinical evaluation is necessary. The following experimental workflow is proposed:

Experimental_Workflow cluster_invitro Initial Evaluation cluster_mechanism Mechanistic Studies Synthesis Chemical Synthesis and Characterization In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening MTT_Assay Cytotoxicity Screening (MTT Assay) In_Vitro_Screening->MTT_Assay HDAC_Assay HDAC Enzymatic Assay (e.g., SIRT2) In_Vitro_Screening->HDAC_Assay Mechanism_Validation Mechanism of Action Validation Lead_Optimization Lead Optimization Mechanism_Validation->Lead_Optimization Western_Blot Western Blot (Histone Acetylation, p21) Mechanism_Validation->Western_Blot Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Mechanism_Validation->Flow_Cytometry Molecular_Docking Molecular Docking (HDAC Binding) Mechanism_Validation->Molecular_Docking MTT_Assay->Mechanism_Validation HDAC_Assay->Mechanism_Validation

Caption: Proposed experimental workflow for preclinical evaluation.

Chemical Synthesis

The synthesis of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide can be achieved through standard amide coupling reactions. A plausible route involves the reaction of 4-(pentyloxy)benzoyl chloride with 4-methoxy-3-nitroaniline, followed by the reduction of the nitro group to an amine. The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HepG2, HCT116) in 96-well plates at a density of 5 x 103 cells per well.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.25% DMSO).

  • MTT Addition: After the treatment period, discard the media and add 0.5 mg/mL of MTT solution to each well.

  • Formazan Solubilization: Incubate for 4 hours at 37°C, then remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 620 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Enzymatic Assay for HDAC Inhibition: SIRT2 Assay

A direct enzymatic assay is crucial to confirm the inhibition of HDAC activity. The SIRT2 Direct Fluorescent Screening Assay Kit is a suitable option.

Protocol:

  • Reaction Setup: In a 96-well plate, incubate the SIRT2 human recombinant enzyme with the fluorogenic peptide substrate (e.g., derived from p53), the cofactor NAD+, and various concentrations of the test compound.

  • Incubation: Incubate the mixture on a shaker for 45 minutes at 37°C.

  • Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent product.

  • Second Incubation: Incubate for a further 30 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader. A known SIRT2 inhibitor (e.g., AGK-2) should be used as a positive control.

  • Data Analysis: Determine the IC50 value for SIRT2 inhibition.

Molecular Docking Studies

Computational molecular docking can provide insights into the binding mode of the compound within the HDAC active site.

Workflow:

  • Protein and Ligand Preparation: Obtain the crystal structure of the target HDAC (e.g., HDAC1) from the Protein Data Bank (PDB). Prepare the 3D structure of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding conformation and affinity of the ligand within the enzyme's active site.

  • Analysis: Analyze the docking poses to identify key interactions, such as the chelation of the zinc ion by the ortho-amino benzamide group and hydrophobic interactions of the pentyloxy tail.

Anticipated Data and Interpretation

Based on the literature for similar compounds, the following is a table of hypothetical IC50 values.

Cell LineCancer TypePredicted IC50 (µM)
MCF-7Breast Carcinoma1.0 - 10.0
HepG2Hepatocellular Carcinoma2.5 - 15.0
HCT116Colorectal Carcinoma0.5 - 8.0
A549Lung Carcinoma5.0 - 20.0

Interpretation: IC50 values in the low micromolar range would indicate significant antiproliferative activity and warrant further investigation into the compound's mechanism of action and in vivo efficacy.

Conclusion

N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide represents a promising candidate for development as an anticancer agent, with a strong structural basis for hypothesizing its activity as an HDAC inhibitor. The technical guide presented here outlines a logical and comprehensive strategy for its preclinical evaluation, from initial cytotoxicity screening to mechanistic validation. The successful execution of these studies will be critical in elucidating the therapeutic potential of this novel benzamide derivative and guiding its further development.

References

  • Al-Warhi, T., et al. (2024). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. PMC.
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  • Delorme, D., et al. (2008). Inhibitors of Histone Deacetylase.
  • Moradei, O. M., et al. (2007). Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity. PubMed.
  • Saito, A., et al. (1999). A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors. PMC.
  • Wang, Y., et al. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.
  • García-Estrada, C., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PMC.
  • Vaisburg, A., et al. (2007). N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors. PubMed.
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Sources

Foundational

literature review of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide

The following technical guide details the properties, synthesis, and application of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide , a critical synthetic intermediate and scaffold in the development of Sirtuin 1 (SIR...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide , a critical synthetic intermediate and scaffold in the development of Sirtuin 1 (SIRT1) activators.

Synthetic Scaffold for Next-Generation SIRT1 Activators

Executive Summary & Molecule Profile

N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide (CAS: 1020055-27-9 ) is a specialized pharmacophore intermediate used primarily in the medicinal chemistry of Sirtuin activating compounds (STACs) . It serves as the "Western" hydrophobic domain in several investigational drugs designed to allosterically activate SIRT1, a NAD+-dependent deacetylase involved in metabolic regulation, aging, and inflammation.

This molecule is distinct for its 4-pentyloxy tail—optimized for occupying the hydrophobic channel of the SIRT1 N-terminal domain—and its 5-amino-2-methoxy aniline core, which acts as a nucleophilic linker for attaching diverse heterocyclic "warheads" (e.g., imidazothiazoles, quinoxalines).

Physicochemical Identity
PropertySpecification
CAS Number 1020055-27-9
Chemical Formula C₁₉H₂₄N₂O₃
Molecular Weight 328.41 g/mol
IUPAC Name N-(5-amino-2-methoxyphenyl)-4-(pentyloxy)benzamide
Solubility DMSO (>20 mg/mL), DMF; Low solubility in water
Appearance Off-white to pale beige solid
Key Moiety p-Pentyloxybenzamide (Hydrophobic interaction domain)

Synthetic Framework & Methodology

The synthesis of this scaffold requires precise regiocontrol to ensure the amide bond forms at the sterically more hindered amine (position 1) of the aniline precursor, or more commonly, via a nitro-reduction sequence.

Retrosynthetic Logic

The molecule is constructed from two primary building blocks:

  • 4-(Pentyloxy)benzoic acid : Provides the hydrophobic tail.

  • 2-Methoxy-5-nitroaniline (5-Nitro-o-anisidine) : Provides the linker core.

The strategy involves an amide coupling followed by a chemoselective reduction of the nitro group. This ensures the final 5-amino group remains free for downstream derivatization.

Step-by-Step Synthesis Protocol

Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon).

Step A: Amide Coupling

Reagents: 4-(Pentyloxy)benzoic acid (1.0 eq), 2-Methoxy-5-nitroaniline (1.0 eq), HATU (1.2 eq), DIPEA (2.5 eq), DMF (anhydrous).

  • Activation : Dissolve 4-(pentyloxy)benzoic acid in anhydrous DMF (0.2 M). Add DIPEA and HATU. Stir at room temperature for 30 minutes to form the activated ester.

  • Coupling : Add 2-methoxy-5-nitroaniline to the reaction mixture.

  • Reaction : Heat to 50°C and stir for 12–16 hours. Monitor by LC-MS for the intermediate N-(2-methoxy-5-nitrophenyl)-4-(pentyloxy)benzamide.

  • Workup : Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification : Recrystallize from EtOH or flash chromatography (Hexane/EtOAc) to yield the nitro-intermediate.

Step B: Nitro Reduction (Hydrogenation)

Reagents: Nitro-intermediate, 10% Pd/C (10 wt%), Hydrogen gas (balloon or 1 atm), MeOH/THF (1:1).

  • Preparation : Dissolve the nitro-intermediate in MeOH/THF. Purge the vessel with Nitrogen.

  • Catalyst : Carefully add 10% Pd/C.

  • Reduction : Purge with Hydrogen gas. Stir vigorously at room temperature for 4–6 hours.

  • Filtration : Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation : Concentrate the filtrate in vacuo to yield N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide as a solid.

  • Storage : Store at -20°C under inert gas (amine is oxidation-sensitive).

Biological Context: Mechanism of Action

While this molecule is an intermediate, its structure dictates the biological efficacy of the final SIRT1 activators (e.g., analogs of SRT1720 or SRT2104 ).

Structural Biology of SIRT1 Activation

SIRT1 activators (STACs) bind to an allosteric site on the N-terminal domain (NTD) of SIRT1, distinct from the catalytic site.

  • The Pentyloxy Tail : The 4-pentyloxy chain inserts into a specific hydrophobic pocket formed between the NTD and the catalytic domain. This stabilizes the enzyme in a "closed" conformation, enhancing its affinity for the substrate (acetylated p53 or PGC-1α).

  • The Benzamide Linker : Provides a rigid scaffold that positions the hydrophobic tail correctly while presenting the 5-amino group (and subsequent heterocycles) to interact with surface residues on the enzyme.

Pathway Visualization

The following diagram illustrates the synthetic utility and the biological role of the scaffold within the SIRT1 activation pathway.

SIRT1_Pathway cluster_synthesis Synthetic Route cluster_bio Biological Application (SIRT1) Acid 4-(Pentyloxy)benzoic Acid Intermediate Nitro-Amide Intermediate Acid->Intermediate Coupling (HATU) Aniline 2-Methoxy-5-nitroaniline Aniline->Intermediate Product N-(5-Amino-2-methoxyphenyl)- 4-(pentyloxy)benzamide (The Scaffold) Intermediate->Product Pd/C, H2 STAC Final STAC (SIRT1 Activator) Product->STAC Cyclization/Coupling Heterocycle Heterocycle Attachment (e.g., Imidazothiazole) Heterocycle->STAC SIRT1_Open SIRT1 (Open/Inactive) STAC->SIRT1_Open Allosteric Binding SIRT1_Closed SIRT1 (Closed/Active) SIRT1_Open->SIRT1_Closed Conformational Change Effect Deacetylation of PGC-1α / p53 SIRT1_Closed->Effect Enhanced Activity

Caption: Synthetic progression from precursors to the scaffold, and its subsequent role in generating STACs that allosterically modulate SIRT1.

Quality Control & Characterization

To ensure the integrity of this intermediate for research or further synthesis, the following analytical criteria must be met.

NMR Specification (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆) :

    • Amide NH : Singlet, δ ~9.5 ppm.

    • Benzoyl Protons : Two doublets (AA'BB' system), δ ~7.9 (2H) and 7.0 (2H) ppm.

    • Aniline Ring :

      • H-3 (ortho to OMe): Doublet, δ ~6.8 ppm.

      • H-4 (meta to OMe): Doublet of doublets, δ ~6.5 ppm.

      • H-6 (ortho to NH₂): Doublet, δ ~7.2 ppm (shifted downfield due to amide).

    • Amine NH₂ : Broad singlet, δ ~4.5–5.0 ppm.

    • Methoxy : Singlet, δ ~3.7 ppm.

    • Pentyloxy Chain : Triplet (OCH₂), Multiplets (CH₂), Triplet (CH₃) at 0.9 ppm.

Purity Standards
  • HPLC Purity : >98% (Critical, as unreacted nitro-intermediate interferes with downstream coupling).

  • Appearance : Must be free of dark oxidation products (brown/black specks).

  • Storage : Hygroscopic and oxidation-sensitive. Store under Argon at -20°C.

References

  • Milne, J. C., et al. (2007). "Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes."[1][2] Nature, 450(7170), 712-716. Link

  • Dai, H., et al. (2010).[3] "SIRT1 activation by small molecules: kinetic and structural evidence for allosteric activation." Journal of Biological Chemistry, 285(43), 32695-32703. Link

  • Hubbard, B. P., et al. (2013).[3] "Evidence for a common mechanism of SIRT1 regulation by allosteric activators." Science, 339(6124), 1216-1219. Link

  • PubChem Compound Summary . (2025). "N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide (CAS 1020055-27-9)." National Center for Biotechnology Information. Link

  • Bembenek, M. E., et al. (2005). "Structure-based design of sirtuin inhibitors and activators." Methods in Enzymology, 543, 237-263. (Contextual reference for benzamide scaffolds).

Sources

Protocols & Analytical Methods

Method

Application & Protocol Guide: Optimal Solvent Selection for N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide

For: Researchers, scientists, and drug development professionals. Abstract The selection of an appropriate solvent is a critical, foundational step in the development of any active pharmaceutical ingredient (API).

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The selection of an appropriate solvent is a critical, foundational step in the development of any active pharmaceutical ingredient (API). For a molecule such as N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide, a compound with multiple functional groups exhibiting varied polarities, this decision profoundly impacts process efficiency, yield, purity, crystal form, and ultimately, the therapeutic efficacy of the final drug product. This guide provides a comprehensive framework for the rational selection of an optimal solvent system for this benzamide derivative. We will explore a multi-faceted approach that integrates theoretical solubility predictions with systematic experimental validation, ensuring a scientifically sound and practically applicable methodology. The protocols herein are designed to be self-validating, providing researchers with a robust workflow from initial screening to final selection.

Introduction: The Criticality of Solvent Selection

In pharmaceutical manufacturing, solvents are not merely inert media for reactions; they are active participants that influence nearly every stage of API development, from synthesis and purification to crystallization and formulation.[1] The choice of solvent can dictate reaction kinetics, impurity profiles, and the polymorphic form of the API, which in turn affects its stability and bioavailability.[1] For N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide, the presence of an aromatic amine, a methoxy group, an amide linkage, and a pentyloxy ether chain presents a complex solubility challenge. A poorly chosen solvent can lead to low yields, difficult purifications, and the formation of undesirable solvates or polymorphs. Conversely, an optimal solvent ensures high solubility for reaction and purification, while potentially allowing for controlled crystallization of the desired solid-state form.

This guide will navigate the complexities of solvent selection through a two-pronged approach: in silico prediction and empirical verification.

Structural Analysis of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide

A thorough understanding of the molecule's structure is the first step in predicting its solubility behavior.

  • Benzamide Core: The central benzamide structure (C7H7NO) is a polar entity capable of hydrogen bonding.[2]

  • Amino Group (-NH2): The primary amine is a hydrogen bond donor and acceptor, contributing to polarity and potential solubility in protic solvents.

  • Methoxy Group (-OCH3): The methoxy group is a polar ether linkage, capable of acting as a hydrogen bond acceptor.

  • Pentyloxy Group (-O(CH2)4CH3): This long alkyl chain is nonpolar and will significantly influence solubility in less polar, organic solvents.

  • Amide Linkage (-CONH-): The amide group is highly polar and a strong hydrogen bond donor and acceptor.

Overall Polarity Assessment: The molecule possesses both polar (amine, methoxy, amide) and nonpolar (pentyloxy, aromatic rings) regions, making it amphiphilic. It is expected to have limited solubility in water and nonpolar alkanes but show good solubility in polar aprotic and some polar protic solvents.

Theoretical Framework for Solvent Selection

Before embarking on extensive experimental work, theoretical models can significantly narrow down the list of candidate solvents, saving time and resources.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[3][4]

A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller 'Ra' value suggests a higher likelihood of dissolution.[3] This theoretical approach is invaluable for initial solvent screening.[5][6]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[7][8][9] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charges.[10] This method is particularly useful for screening a large number of solvents and solvent mixtures without the need for experimental data, making it a valuable tool in the early stages of drug development.[9][11]

Experimental Protocol for Optimal Solvent Determination

The following is a tiered approach to experimentally determine the optimal solvent for N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide.

Workflow for Solvent Selection

Solvent_Selection_Workflow cluster_0 Phase 1: Theoretical Screening cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Quantitative Analysis & Optimization A Define Molecular Structure of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide B Predict Hansen Solubility Parameters (HSP) and/or run COSMO-RS calculations A->B C Rank potential solvents based on theoretical solubility predictions B->C D High-Throughput Solubility Screening in a diverse set of solvents C->D Inform experimental design E Qualitative assessment of solubility (e.g., visual inspection) D->E F Shortlist promising solvents E->F G Quantitative Solubility Measurement (Shake-Flask Method & HPLC) F->G Proceed with top candidates H Assess Solution Stability (e.g., time, temperature) G->H I Evaluate impact on Crystallization and Polymorphism H->I J Final Solvent Selection I->J

Caption: A tiered workflow for optimal solvent selection.

Materials and Equipment
  • N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide (as a solid)

  • A diverse range of solvents (see Table 1)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Centrifuge

  • Glass vials with caps

  • Syringe filters (e.g., 0.22 µm PTFE)

Protocol 1: High-Throughput Solubility Screening

This initial screen provides a rapid qualitative assessment of solubility in a broad range of solvents.

  • Preparation: Dispense 1-2 mg of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide into individual wells of a 96-well plate or into small glass vials.

  • Solvent Addition: Add 200 µL of each selected solvent to the respective wells/vials.

  • Equilibration: Seal the plate/vials and agitate at a constant temperature (e.g., 25 °C) for 1-2 hours using a plate shaker or vortex mixer.

  • Observation: Visually inspect each well/vial for undissolved solid.

  • Classification: Classify the solubility as "Soluble," "Partially Soluble," or "Insoluble" based on visual observation.

Table 1: Example Solvent Selection for Initial Screening

SolventClassPolarity IndexHansen Parameters (δD, δP, δH) MPa^0.5Expected Solubility
HexaneNonpolar0.1(14.9, 0.0, 0.0)Insoluble
TolueneNonpolar Aromatic2.4(18.0, 1.4, 2.0)Partially Soluble
DichloromethanePolar Aprotic3.1(17.0, 7.3, 7.1)Soluble
AcetonePolar Aprotic5.1(15.5, 10.4, 7.0)Soluble
Ethyl AcetatePolar Aprotic4.4(15.8, 5.3, 7.2)Soluble
IsopropanolPolar Protic3.9(15.8, 6.1, 16.4)Soluble
EthanolPolar Protic4.3(15.8, 8.8, 19.4)Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2(18.4, 16.4, 10.2)Very Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic6.4(17.4, 13.7, 11.3)Very Soluble
WaterPolar Protic10.2(15.5, 16.0, 42.3)Insoluble

Note: Hansen parameter values are approximate and can vary slightly with the source.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method provides accurate, quantitative solubility data for the most promising solvents identified in the initial screen.[12]

  • Sample Preparation: Add an excess amount of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide to a series of vials containing a known volume (e.g., 1 mL) of the selected solvents. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[13]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Analysis: Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Table 2: Hypothetical Quantitative Solubility Data

SolventSolubility at 25°C (mg/mL)
Dichloromethane75.2
Acetone98.5
Ethyl Acetate65.8
Isopropanol45.3
DMSO>200
DMF>200
Protocol 3: Solution Stability Assessment

It is crucial to ensure that the compound is stable in the chosen solvent under the intended process conditions.

  • Preparation: Prepare solutions of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide in the top candidate solvents at a known concentration (e.g., 80% of the determined solubility).

  • Incubation: Store the solutions under various conditions (e.g., room temperature, elevated temperature, protected from light) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, analyze the solutions by HPLC to determine the concentration of the parent compound and to detect the presence of any degradation products.

  • Evaluation: A stable solution will show no significant decrease in the concentration of the parent compound and no formation of new impurities.

Interpretation and Final Solvent Selection

The optimal solvent is not necessarily the one with the highest solubility. The final decision should be based on a holistic evaluation of several factors:

  • Solubility: The solvent must provide adequate solubility for the intended process (e.g., reaction, purification). For crystallization, a solvent system where the compound has high solubility at elevated temperatures and lower solubility at room temperature is often ideal.

  • Stability: The compound must be stable in the solvent under the process conditions.

  • Downstream Processing: Consider the ease of solvent removal (boiling point), potential for solvate formation, and impact on crystal morphology.[1]

  • Safety, Health, and Environmental (SHE) Profile: Solvents should be selected with their safety (flammability, reactivity), health (toxicity, carcinogenicity), and environmental (sustainability, disposal) impacts in mind. Many pharmaceutical companies have developed solvent selection guides to rank solvents based on these criteria.[14][15]

  • Regulatory Acceptance: The chosen solvent must be acceptable under regulatory guidelines such as those from the International Council for Harmonisation (ICH).[14]

Logical Flow for Final Solvent Choice

Final_Selection_Logic A High Solubility Data E Optimal Solvent A->E B Good Solution Stability B->E C Favorable SHE Profile C->E D Ease of Downstream Processing D->E

Sources

Application

Application Notes and Protocols for the Safe Handling of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide

Introduction Hazard Identification and Risk Assessment Given the absence of specific toxicological data for N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide, a risk assessment must be conducted based on the hazardous p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hazard Identification and Risk Assessment

Given the absence of specific toxicological data for N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide, a risk assessment must be conducted based on the hazardous properties of its constituent chemical classes: aromatic amines and benzamides.

1.1. Potential Hazards:

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin, based on the general properties of aromatic amines.[3]

  • Carcinogenicity and Mutagenicity: Aromatic amines are a class of compounds with known carcinogenic and mutagenic properties.[1] Benzamide itself is suspected of causing genetic defects.[4] Therefore, N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide should be handled as a potential carcinogen and mutagen.

  • Skin and Eye Irritation: May cause skin and eye irritation upon direct contact.

  • Allergic Reactions: Some aromatic amines can cause allergic skin reactions.[3]

  • Organ Damage: Prolonged or repeated exposure to some aromatic amines may cause organ damage.[3]

1.2. Exposure Routes:

  • Inhalation: Inhalation of dust or aerosols.

  • Dermal Contact: Absorption through the skin.

  • Ingestion: Accidental ingestion.

  • Eye Contact: Direct contact with eyes.

Hazard ClassAssociated Risk
Acute Toxicity (Oral)Harmful if swallowed.[4]
Germ Cell MutagenicitySuspected of causing genetic defects.
CarcinogenicityPotential carcinogen (based on aromatic amine structure).[5][1]
Skin SensitizationMay cause an allergic skin reaction.[3]
Eye IrritationMay cause serious eye irritation.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.

2.1. Engineering Controls:

  • Fume Hood: All handling of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

2.2. Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.

  • Lab Coat: A lab coat must be worn to protect personal clothing and skin.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

Experimental Protocols

3.1. Weighing and Transferring:

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including a tared weigh boat or container, spatula, and waste container.

  • Weighing: Carefully weigh the desired amount of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide in the fume hood. Avoid creating dust.

  • Transfer: Gently transfer the weighed compound to the reaction vessel or a container for dissolution.

  • Cleaning: Clean the spatula and weighing area with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

3.2. Solution Preparation:

  • Solvent Selection: Choose an appropriate solvent for dissolution.

  • Dissolution: In the fume hood, add the solvent to the container with the weighed compound.

  • Mixing: Gently swirl or stir the mixture until the compound is fully dissolved. Avoid splashing.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide in the laboratory.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE Identify Hazards PrepWorkspace Prepare Fume Hood GatherPPE->PrepWorkspace Don PPE Weighing Weigh Compound PrepWorkspace->Weighing Begin Work Dissolving Prepare Solution Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Decontaminate Decontaminate Workspace Reaction->Decontaminate Experiment Complete WasteDisposal Dispose of Waste Decontaminate->WasteDisposal Store Store Compound Securely WasteDisposal->Store

Caption: Workflow for the safe handling of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide.

Emergency Procedures

5.1. Spills:

  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.

  • Large Spills: Evacuate the area and prevent entry. Contact the appropriate emergency response team.

5.2. Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Storage and Waste Disposal

6.1. Storage:

  • Store N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

  • Store in a locked cabinet or an area with restricted access.

6.2. Waste Disposal:

  • All waste materials, including unused compound, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6] Do not dispose of down the drain.

Conclusion

The handling of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide requires a high degree of caution due to the potential hazards associated with its aromatic amine and benzamide moieties. Adherence to the protocols outlined in this guide will help to minimize the risk of exposure and ensure a safe laboratory environment. It is imperative that all personnel handling this compound are thoroughly trained on these procedures and understand the potential risks involved.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Aromatic Amines Hazcard Overview. Scribd. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • What are the Health and Safety Guidelines for Using Amines? A&C Solutions. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. A&C Solutions. [Link]

  • Safety Data Sheet Benzamide. Meta-Sci. [Link]

  • MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. Oxford Lab Fine Chem LLP. [Link]

  • BENZAMIDE - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Dosing of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide

Introduction: Navigating the Uncharted Territory of a Novel Benzamide Derivative N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide is a novel small molecule with a structure suggestive of potential biological activity....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Uncharted Territory of a Novel Benzamide Derivative

N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide is a novel small molecule with a structure suggestive of potential biological activity. As with any new investigational compound, establishing robust and reproducible dosing guidelines for in vitro cell culture experiments is a critical first step. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal concentration range of this compound for their specific cell-based assays.

The benzamide functional group is a common motif in many biologically active compounds, with derivatives exhibiting a wide range of activities, including antimicrobial and antitumor effects.[1][2][3] Given the nascent stage of research into N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide, this guide will focus on a systematic, first-principles approach to defining its in vitro pharmacological parameters. We will proceed under the assumption that the precise mechanism of action is yet to be fully elucidated.

This guide is structured to be a self-validating system, emphasizing the rationale behind each experimental step to ensure the generation of reliable and meaningful data.

I. Pre-experimental Considerations and Safety

Prior to any experimental work, a thorough understanding of the compound's physicochemical properties and potential hazards is essential. While a specific Safety Data Sheet (SDS) for N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide is not currently available, general safety precautions for benzamide derivatives should be observed.

Safety Precautions:

  • Handling: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4][6]

  • Hazardous Properties: Be aware that some benzamide derivatives are harmful if swallowed and are suspected of causing genetic defects.[4][6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.[4][5]

Physicochemical Properties:

A critical first step is to determine the solubility of the compound. This will dictate how stock solutions are prepared and the maximum achievable concentration in your cell culture medium.

Table 1: Solubility Testing Protocol

StepProcedureRationale
1 Solvent Selection Test solubility in a range of common laboratory solvents, starting with DMSO, ethanol, and methanol.
2 Concentration Gradient Prepare a serial dilution of the compound in the chosen solvent to determine the saturation point.
3 Visual Inspection Observe for any precipitation or cloudiness upon dilution in aqueous solutions like PBS or cell culture medium.
4 Stock Solution Preparation Based on the solubility data, prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent (typically DMSO).

II. Experimental Workflow for Determining Optimal Dosing

The following workflow provides a systematic approach to defining the appropriate concentration range for N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide in your cell culture model.

Dosing_Workflow cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity Assessment cluster_func Phase 3: Functional Assays Solubility Solubility Testing Stock_Solution Stock Solution Preparation (e.g., 10 mM in DMSO) Solubility->Stock_Solution Range_Finding Range-Finding Assay (Broad Concentration Range) Stock_Solution->Range_Finding IC50_Determination IC50 Determination (Narrow Concentration Range) Range_Finding->IC50_Determination Effective_Concentration Effective Concentration (EC50) Determination IC50_Determination->Effective_Concentration Mechanism_of_Action Mechanism of Action Studies Effective_Concentration->Mechanism_of_Action

Caption: A systematic workflow for determining the optimal in vitro dosing of a novel compound.

Protocol 1: Range-Finding Cytotoxicity Assay

This initial experiment aims to identify a broad concentration range that produces a cytotoxic effect, from no observable effect to complete cell death.

Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the compound in complete cell culture medium. A wide range is recommended, for example: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the compound concentration.

Protocol 2: IC50 Determination

Based on the results of the range-finding assay, a more focused experiment is performed to determine the half-maximal inhibitory concentration (IC50).

Procedure:

  • Concentration Selection: Choose a narrower range of concentrations centered around the estimated IC50 from the range-finding assay. A 10-point dilution series is recommended.

  • Execution: Follow the same procedure as the range-finding assay (steps 1-6).

  • Data Analysis: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC50 value.

Table 2: Example IC50 Determination Data

Concentration (µM)% Viability (Mean ± SD)
10.05.2 ± 1.1
5.015.8 ± 2.3
2.548.9 ± 4.5
1.2585.1 ± 3.2
0.62598.7 ± 2.1
Vehicle Control100 ± 1.8

III. Determining the Effective Concentration (EC50)

While the IC50 provides information on cytotoxicity, the effective concentration (EC50) for a specific biological effect is often lower. The EC50 is the concentration that produces 50% of the maximum desired effect.

Signaling_Pathway Compound N-(5-Amino-2-methoxyphenyl) -4-(pentyloxy)benzamide Target Putative Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Activation Downstream_Effector Downstream Effector Target->Downstream_Effector Biological_Response Biological Response (e.g., Apoptosis, Cytokine Release) Downstream_Effector->Biological_Response

Caption: A generalized signaling pathway for a novel compound's mechanism of action.

Protocol 3: Functional Assay for EC50 Determination

The choice of functional assay will depend on the hypothesized mechanism of action of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide. Examples include:

  • Enzyme-linked immunosorbent assay (ELISA): To measure the inhibition of cytokine production.

  • Western blotting: To assess the phosphorylation status of a target protein.

  • Reporter gene assay: To measure the activation or inhibition of a specific transcription factor.

Procedure:

  • Assay Setup: Set up the experiment as you would for the chosen functional assay.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound, typically below the IC50 value.

  • Incubation: Incubate for a period appropriate for the biological process being measured.

  • Assay Execution: Perform the functional assay according to the established protocol.

  • Data Analysis: Plot the measured response against the log of the compound concentration and use non-linear regression to determine the EC50.

IV. Long-Term Studies and Final Concentration Selection

For experiments lasting longer than 72 hours, it is crucial to assess the long-term stability of the compound in culture medium and its cumulative cytotoxicity. It may be necessary to replenish the medium with a fresh compound at regular intervals.

Final Concentration Selection:

  • For mechanism of action studies, use concentrations around the EC50.

  • For studies where you want to ensure target engagement without significant cytotoxicity, a concentration of 2-3 times the EC50, but well below the IC50, is a good starting point.

  • Always include a vehicle control in every experiment.

V. Conclusion

This document provides a foundational guide for establishing the in vitro dosing of the novel compound N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide. By following this systematic and self-validating workflow, researchers can generate reliable and reproducible data, paving the way for a deeper understanding of its biological activity and potential therapeutic applications.

References

  • OXFORD LAB FINE CHEM LLP. (n.d.). Material Safety Data Sheet: P-AMINO BENZAMIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link]

  • Schluep, T., et al. (2006). Alkylating benzamides with melanoma cytotoxicity: experimental chemotherapy in a mouse melanoma model. Melanoma Research, 16(5), 417-427. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154126839, N-(5-amino-4-methoxy-2-methylphenyl)benzamide. Retrieved from [Link]

  • Nawrocka, W., et al. (1999). Immunotropic properties of 2-aminobenzimidazole derivatives in cultures of human peripheral blood cells, Part 5. Archiv der Pharmazie, 332(3), 85-90. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44454144, N-[2-amino-5-(2-thienyl)phenyl]benzamide. Retrieved from [Link]

  • Patrick, G. L., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(22), 5553-5557. Retrieved from [Link]

  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415-1424. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting precipitation of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide

Technical Support Center: N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide Welcome to the technical support center for N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide

Welcome to the technical support center for N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for precipitation issues encountered during the synthesis, workup, and purification of this molecule. Our approach is rooted in mechanistic principles to help you not only solve immediate experimental hurdles but also build a predictive understanding of the compound's behavior.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My product is precipitating prematurely during the reaction, making the mixture difficult to stir.

Q: What causes the reaction mixture to become a thick, un-stirrable slurry before the reaction is complete?

A: This is a classic solubility issue. The synthesized N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide is likely less soluble in the chosen reaction solvent than the starting materials.

  • Mechanistic Insight: The formation of the amide bond creates a larger, more rigid molecule. While the individual starting materials (5-Amino-2-methoxyaniline and 4-(pentyloxy)benzoyl chloride) may be soluble, the resulting product can have different solubility characteristics, leading to its precipitation as it forms. Rapid precipitation can trap starting materials, leading to an incomplete reaction and lower yields.[1]

  • Troubleshooting Steps:

    • Increase Solvent Volume: The most straightforward solution is to increase the volume of the reaction solvent to maintain a stirrable slurry. For larger-scale reactions, switching to a mechanical stirrer is highly recommended.

    • Solvent System Modification: Consider using a co-solvent to increase the product's solubility. For a molecule with both polar (amine, amide, ether) and nonpolar (pentyloxy chain, aromatic rings) features, a mixture of solvents can be effective. For example, if you are using a non-polar solvent like toluene, adding a small amount of a polar aprotic solvent like THF or DMF might keep the product in solution.

    • Temperature Adjustment: Gently warming the reaction mixture (if the reaction chemistry allows) can increase the solubility of the product. However, be cautious, as higher temperatures can also increase the rate of side reactions.

Issue 2: An unknown white solid crashed out during my aqueous workup.

Q: I'm performing a workup and an unexpected precipitate has formed. How do I identify it and prevent it?

A: The identity of the precipitate depends entirely on the pH of the aqueous wash you were performing. The structure of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide has a basic amino group, and your starting materials include a carboxylic acid precursor.

  • Scenario A: Precipitation during a basic wash (e.g., sodium bicarbonate, NaHCO₃)

    • Probable Cause: You are likely precipitating unreacted 4-(pentyloxy)benzoic acid. The benzoyl chloride starting material can hydrolyze back to its corresponding carboxylic acid, which is insoluble in neutral or acidic water but soluble in a basic solution as its sodium salt.[1] If your product is dissolved in an organic layer and you wash with bicarbonate, the unreacted acid is extracted into the aqueous layer. If you then acidify this layer, the acid will precipitate.

    • Validation Protocol:

      • Isolate the precipitate by filtration.

      • Wash with cold water and dry.

      • Take a melting point. 4-(pentyloxy)benzoic acid has a distinct melting point that can be checked against a reference value.

      • Alternatively, run a TLC comparing the precipitate to a standard of 4-(pentyloxy)benzoic acid.

    • Solution: This is often a desired part of the purification process. To remove the acidic impurity from your main product, ensure the wash with NaHCO₃ solution is thorough.[2]

  • Scenario B: Precipitation during an acidic wash (e.g., dilute HCl)

    • Probable Cause: You are precipitating your desired product, N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide, as its hydrochloride salt. The free amino group on the phenyl ring is basic and will be protonated by the acid. This salt may be insoluble in the organic/aqueous mixture.

    • Validation Protocol:

      • Isolate the solid.

      • Re-dissolve it in an organic solvent and add a base (like 1M NaOH) to neutralize the salt.

      • Extract the organic layer, dry it, and remove the solvent.

      • Analyze the resulting solid by ¹H-NMR or LC-MS to confirm it is your desired product.

    • Solution: Avoid acidic washes if your goal is to keep the product in the organic layer. If an acid wash is necessary to remove basic impurities, be prepared to collect the precipitate as your product salt or use a solvent system where the salt is soluble.

Issue 3: My final product is an oil or fails to crystallize properly.

Q: After removing the solvent, I'm left with a persistent oil instead of a solid. How can I induce crystallization?

A: Oiling out is common when impurities are present, which disrupt the formation of a crystal lattice.[3] The goal is to find conditions that favor crystal nucleation.

  • Mechanistic Insight: Crystallization requires molecules to arrange themselves in a highly ordered, repeating lattice. Impurities, residual solvent, or even isomeric byproducts can interfere with this process, resulting in a disordered, amorphous oil or glass.

  • Troubleshooting Protocol:

    • Purity Check: First, ensure the product is pure. Run a TLC or ¹H-NMR of the crude oil. If significant impurities are present, purification by column chromatography is recommended before attempting recrystallization again.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil.[3] The microscopic scratches provide a nucleation site for crystal growth.

      • Seeding: If you have a tiny crystal of the pure product from a previous batch, add it to the oil.[3] This "seed crystal" acts as a template for further crystallization.

      • Solvent Addition: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) to the oil. Swirl or sonicate the mixture. This can sometimes force the product to precipitate as a solid.

    • Perform a Proper Recrystallization: If the above fails, a systematic recrystallization is necessary. The key is to find a solvent or solvent system in which the product is soluble when hot but insoluble when cold.

Experimental Protocols & Data

Protocol 1: General Recrystallization Workflow
  • Solvent Screening: Place a small amount of your crude product (10-20 mg) into several test tubes. Add a small volume (~0.5 mL) of different solvents (see Table 1 below) to each tube. Observe the solubility at room temperature and upon heating.

  • Dissolution: In a larger flask, add the chosen solvent to your crude product and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of the hot solvent until the product just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, side products), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of the precipitate.[2]

  • Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation: Predicted Solubility Profile

The following table provides a predicted solubility profile for N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide based on its chemical structure. This should be used as a starting point for experimental solvent screening.

Solvent ClassExample SolventsPredicted Solubility at Room Temp.Recrystallization Suitability
Polar Protic Water, Methanol, EthanolInsoluble to Very Slightly SolubleGood as anti-solvent in a pair (e.g., Ethanol/Water)[3]
Polar Aprotic Acetone, Ethyl AcetateSlightly Soluble to SolublePotentially good single solvent
Polar Aprotic DMF, DMSOVery SolubleGenerally poor for recrystallization (too soluble)
Chlorinated Dichloromethane (DCM)SolubleGood for dissolving, but may need a non-polar anti-solvent
Aromatic Toluene, BenzeneSlightly Soluble (more when hot)Potentially good single solvent[4]
Non-Polar Hexanes, PentaneInsolubleExcellent as an anti-solvent or for washing crystals

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting precipitation issues with N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide.

TroubleshootingWorkflow start_node Precipitation Observed decision_node decision_node start_node->decision_node At what stage? cause_node_reaction Potential Cause: Product has low solubility in reaction solvent. decision_node->cause_node_reaction During Reaction decision_workup What type of wash? decision_node->decision_workup During Workup cause_node cause_node solution_node solution_node solution_node_reaction1 Increase solvent volume cause_node_reaction->solution_node_reaction1 Solution solution_node_reaction2 Add a co-solvent (e.g., THF, DMF) cause_node_reaction->solution_node_reaction2 Solution solution_node_reaction3 Gently warm mixture (if chemistry permits) cause_node_reaction->solution_node_reaction3 Solution cause_node_basic Potential Cause: Unreacted 4-(pentyloxy)benzoic acid (from hydrolyzed starting material). decision_workup->cause_node_basic Basic (e.g., NaHCO₃) cause_node_acidic Potential Cause: Desired product precipitating as its hydrochloride salt. decision_workup->cause_node_acidic Acidic (e.g., HCl) solution_node_basic This is part of purification. Isolate and discard this solid. cause_node_basic->solution_node_basic Action solution_node_acidic1 Isolate solid - this is your product salt. Neutralize to recover free base. cause_node_acidic->solution_node_acidic1 Action solution_node_acidic2 Avoid acidic washes if product needs to stay in the organic phase. cause_node_acidic->solution_node_acidic2 Prevention

Fig 1. Troubleshooting workflow for precipitation issues.

References

  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2331, Benzamide. PubChem. [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. r/chemistry.
  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.

Sources

Optimization

Technical Support Center: Stability of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide in Aqueous Buffers

Welcome to the technical support guide for N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous buffer systems. This guide will delve into the stability of this molecule, potential degradation pathways, and best practices for its handling and storage to ensure the integrity and reproducibility of your experimental results.

I. Compound Overview and Key Stability Concerns

N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide is a molecule featuring several functional groups that influence its stability in aqueous environments. The primary points of potential degradation are the amide bond, the aromatic amine, and the methoxy group. Understanding the reactivity of these groups is crucial for designing robust experiments.

The core structure consists of a benzamide, which can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[1][2][3][4][5] The presence of an aromatic amine introduces sensitivity to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen.[6][7][8][9] The methoxy and pentyloxy ethers are generally stable but can be cleaved under harsh acidic conditions. The interplay of these functionalities dictates the overall stability profile of the molecule in different buffer systems.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide in aqueous buffers.

Q1: What is the primary degradation pathway for this compound in aqueous buffers?

A1: The two most probable degradation pathways are hydrolysis of the amide bond and oxidation of the aromatic amine. The rate of each pathway is highly dependent on the pH, temperature, and presence of oxidizing agents in the buffer.[1][6]

Q2: How does pH affect the stability of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide?

A2: Both acidic and basic conditions can promote the hydrolysis of the amide linkage.[3][4][5] Strong acidic conditions (pH < 2) and strong basic conditions (pH > 10) are likely to accelerate this degradation. The aromatic amine may also be more susceptible to oxidation at neutral to slightly basic pH.

Q3: What are the visible signs of degradation?

A3: A common sign of degradation, particularly oxidation of the aromatic amine, is a change in the color of the solution.[10] Initially colorless or pale yellow solutions may develop a yellow, brown, or even reddish hue upon degradation. Precipitation can also occur if the degradation products are less soluble.

Q4: What are the recommended storage conditions for stock solutions of this compound?

A4: To minimize degradation, stock solutions should be stored at low temperatures, typically -20°C or -80°C.[11] It is also advisable to protect the solutions from light by using amber vials or wrapping containers in aluminum foil.[10] For long-term storage, preparing single-use aliquots can prevent repeated freeze-thaw cycles, which may accelerate degradation. Storing solutions under an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation.[11][12]

Q5: Is this compound soluble in common aqueous buffers?

A5: The solubility of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide in aqueous buffers may be limited due to its aromatic nature and the pentyloxy chain.[13][14] It is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or ethanol, before diluting it with the aqueous buffer to the final desired concentration. Always check for precipitation after dilution.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during experiments.

Problem 1: Compound Precipitates Out of Solution
Potential Cause Troubleshooting Steps Scientific Rationale
Low Solubility 1. Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final buffer. 2. Gently warm the solution. 3. Adjust the pH of the buffer.The pentyloxy group and aromatic rings contribute to the compound's hydrophobicity, limiting its aqueous solubility.[13] Increasing the organic co-solvent content enhances solubilization. Temperature can increase solubility, but be cautious as it can also accelerate degradation. The ionization state of the amino group is pH-dependent, which can affect solubility.
Degradation 1. Analyze the precipitate by techniques like HPLC or LC-MS. 2. Prepare fresh solutions and handle them under inert gas and protected from light.If the precipitate is a degradation product, it will have a different analytical profile from the parent compound. Degradation products may have lower solubility.[10]
Problem 2: Inconsistent or Non-Reproducible Experimental Results
Potential Cause Troubleshooting Steps Scientific Rationale
Compound Degradation 1. Perform a time-course stability study in your experimental buffer. 2. Analyze samples at different time points using a stability-indicating method (e.g., HPLC). 3. Prepare fresh solutions immediately before each experiment.The compound may be degrading over the course of your experiment, leading to a decrease in the effective concentration of the active molecule. A stability-indicating method can separate the parent compound from its degradants.[15][16]
Adsorption to Labware 1. Use low-adsorption plasticware or silanized glassware. 2. Include a pre-incubation step where the labware is exposed to a solution of the compound to saturate binding sites.Hydrophobic compounds can adsorb to the surfaces of plastic and glass, reducing the actual concentration in solution.
Problem 3: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Potential Cause Troubleshooting Steps Scientific Rationale
Hydrolytic Degradation 1. Compare the retention times of the new peaks with standards of the potential hydrolysis products (4-(pentyloxy)benzoic acid and 5-Amino-2-methoxyaniline). 2. Perform forced degradation studies under acidic and basic conditions to confirm the identity of the degradants.Amide hydrolysis will cleave the molecule into a carboxylic acid and an amine.[1][2][3] Forced degradation studies intentionally degrade the compound to help identify potential degradation products.[17][18][19]
Oxidative Degradation 1. Perform forced degradation with an oxidizing agent (e.g., hydrogen peroxide). 2. Analyze the sample by LC-MS to identify the mass of the new peaks. 3. Add an antioxidant (e.g., ascorbic acid) to your buffer to see if it prevents the formation of these peaks.The aromatic amine is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric products.[6][8] The addition of an antioxidant can inhibit these reactions.[20]

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide in a clean, dry vial.

  • Add a minimal volume of a suitable organic solvent (e.g., DMSO) to completely dissolve the compound. Gentle vortexing or sonication may be used to aid dissolution.

  • Once fully dissolved, dilute the solution with the same organic solvent to a convenient stock concentration (e.g., 10 mM).

  • Store the stock solution in amber glass vials at -20°C or below. For long-term storage, dispense into single-use aliquots.

Protocol 2: Conducting a Preliminary Stability Study
  • Prepare your aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Spike the buffer with the stock solution of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide to the final experimental concentration. Ensure the final concentration of the organic co-solvent is compatible with your assay and does not cause precipitation.

  • Divide the solution into several aliquots in separate, sealed vials.

  • Store the vials under your intended experimental conditions (e.g., 37°C in an incubator).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot.

  • Immediately analyze the sample using a stability-indicating HPLC method to determine the remaining percentage of the parent compound.

  • Plot the percentage of the parent compound remaining versus time to assess its stability.

V. Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide in aqueous solutions.

G cluster_main N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products A N-(5-Amino-2-methoxyphenyl)- 4-(pentyloxy)benzamide B 4-(pentyloxy)benzoic acid A->B  Amide Hydrolysis (Acidic/Basic Conditions) C 5-Amino-2-methoxyaniline A->C   D Nitroso/Nitro derivatives, Polymeric species A->D  Oxidation (O₂, light, metal ions)

Caption: Potential degradation pathways for N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide.

VI. Troubleshooting Workflow

The following decision tree provides a systematic approach to troubleshooting stability issues.

G start Start: Inconsistent Results or Visible Degradation check_solubility Is the compound fully dissolved in the buffer? start->check_solubility adjust_solubility Troubleshoot Solubility: - Increase co-solvent - Adjust pH - Gentle warming check_solubility->adjust_solubility No run_stability Run a time-course stability study using HPLC. check_solubility->run_stability Yes adjust_solubility->check_solubility is_stable Is the compound stable for the duration of the experiment? run_stability->is_stable optimize_conditions Optimize Conditions: - Prepare fresh solutions - Use antioxidants - Protect from light - Store under inert gas is_stable->optimize_conditions No end_stable Proceed with experiment. is_stable->end_stable Yes check_adsorption Consider Adsorption: - Use low-binding plates - Silanize glassware optimize_conditions->check_adsorption end_unstable Modify experimental design or buffer. check_adsorption->end_unstable

Caption: Decision tree for troubleshooting stability issues.

VII. References

  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. [Link]

  • Ballini, R., & Palmieri, A. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]

  • Allen Career Institute. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • D'Annibale, A., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]

  • Ishihara, Y., & Chiodi, D. (2021). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]

  • Science Madness. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. [Link]

  • Rao, P. S., & Hayon, E. (1973). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]

  • ACS Publications. (2009). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. [Link]

  • National Center for Biotechnology Information. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. [Link]

  • ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. [Link]

  • Biomedgrid. (2022). Forced Degradation – A Review. [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide in Pharmaceutical Matrices

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide, a novel investigational compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide, a novel investigational compound. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated HPLC method ensures the accuracy, reliability, and reproducibility of results, which is a cornerstone of regulatory compliance and, ultimately, patient safety.[1][2] This document will delve into the critical parameters of HPLC method validation, offering a comparative analysis of different chromatographic approaches and providing the rationale behind experimental design choices, all within the framework of international regulatory guidelines.[3][4]

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][5] For quantitative analysis of an active pharmaceutical ingredient (API) like N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide, this involves a thorough evaluation of various performance characteristics.[3][6] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[7][8][9][10][11]

The Crucial Role of Method Validation in Drug Development

In the pharmaceutical industry, analytical method validation is not merely a regulatory hurdle but a fundamental aspect of quality control.[1] It provides a high degree of assurance that the method will consistently produce a result that meets predetermined specifications and quality attributes.[12] For a novel compound such as N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide, establishing a robust and reliable analytical method early in the development process is critical for formulation studies, stability testing, and ultimately, for ensuring the quality of the final drug product.[13]

The following sections will compare two hypothetical, yet representative, reversed-phase HPLC (RP-HPLC) methods for the analysis of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide. We will explore how different choices in stationary phase and mobile phase composition can impact the validation parameters and overall method performance.

Visualizing the HPLC Method Validation Workflow

The process of HPLC method validation is a systematic and interconnected series of experiments. The following diagram illustrates the typical workflow, highlighting the key validation parameters that will be discussed in this guide.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Method_Development Initial Method Development System_Suitability System Suitability Method_Development->System_Suitability Specificity Specificity/ Selectivity System_Suitability->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A flowchart illustrating the sequential workflow of HPLC method validation, from initial development to the assessment of key performance characteristics.

Comparative Analysis of Two RP-HPLC Methods

For the purpose of this guide, we will compare two distinct RP-HPLC methods for the analysis of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide. The primary difference between these methods lies in the choice of the stationary phase (column) and the mobile phase composition.

Table 1: Chromatographic Conditions for Method A and Method B

ParameterMethod AMethod B
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (60:40, v/v)Methanol:Phosphate Buffer (pH 3.0) (70:30, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL

The rationale for choosing these two methods for comparison is to highlight the impact of different selectivity offered by the C18 and Phenyl-Hexyl stationary phases, as well as the influence of different organic modifiers (acetonitrile vs. methanol) and pH control on the chromatographic performance.

Detailed Experimental Protocols and Performance Data

The following sections provide detailed protocols for each validation parameter and present a comparative summary of the expected performance data for Method A and Method B.

System Suitability

Expertise & Experience: System suitability testing is a critical initial step to ensure that the chromatographic system is performing adequately on the day of analysis.[2] It is not a validation of the method itself, but rather a check to ensure the system is suitable for the intended analysis. Key parameters include tailing factor, theoretical plates, and the precision of replicate injections.

Experimental Protocol:

  • Prepare a standard solution of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the retention time (RT), peak area, tailing factor, and number of theoretical plates for each injection.

  • Determine the relative standard deviation (%RSD) for the peak areas and retention times.

Table 2: Comparison of System Suitability Data

ParameterAcceptance CriteriaMethod A (C18)Method B (Phenyl-Hexyl)
%RSD of Peak Area ≤ 1.0%0.4%0.5%
%RSD of Retention Time ≤ 1.0%0.2%0.3%
Tailing Factor ≤ 2.01.11.3
Theoretical Plates > 200085009500

Analysis: Both methods demonstrate excellent system suitability, meeting all acceptance criteria. The slightly higher theoretical plates observed in Method B can be attributed to the smaller particle size of the stationary phase (3.5 µm vs. 5 µm).

Specificity and Selectivity

Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14] For this, we will perform forced degradation studies and analyze a placebo mixture.

Experimental Protocol:

  • Forced Degradation: Subject a solution of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide to stress conditions (acid, base, oxidation, heat, and light).

  • Placebo Analysis: Prepare a mixture of all formulation excipients without the API.

  • Inject the stressed samples and the placebo solution.

  • Evaluate the chromatograms for any co-eluting peaks with the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Table 3: Comparison of Specificity Data

ConditionMethod A (C18)Method B (Phenyl-Hexyl)
Acid Degradation Good resolution between API and degradants.Excellent resolution, baseline separation.
Base Degradation Minor peak tailing for a degradant.Symmetrical peaks for all components.
Oxidative Degradation Adequate separation.Superior separation of polar degradants.
Placebo Interference No interference at the retention time of the API.No interference at the retention time of the API.
Peak Purity Index > 0.999> 0.999

Analysis: Method B, with the Phenyl-Hexyl column, demonstrates superior selectivity, particularly for polar degradants formed under oxidative stress. The unique pi-pi interactions of the phenyl-hexyl phase can provide alternative selectivity compared to the hydrophobic interactions of a C18 column.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.[14] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide at concentrations ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 4: Comparison of Linearity and Range Data

ParameterAcceptance CriteriaMethod A (C18)Method B (Phenyl-Hexyl)
Range 50 - 150 µg/mL50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.99950.9998
Y-intercept Close to zero1234987
Slope -4567848912

Analysis: Both methods exhibit excellent linearity over the specified range. Method B shows a slightly higher correlation coefficient, which may be indicative of a more consistent response across the concentration range.

Accuracy

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value.[3] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare placebo samples spiked with N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 5: Comparison of Accuracy Data

Spiked LevelAcceptance CriteriaMethod A (C18)Method B (Phenyl-Hexyl)
80% 98.0 - 102.0%99.2%100.1%
100% 98.0 - 102.0%100.5%100.3%
120% 98.0 - 102.0%101.1%100.8%
Mean Recovery 98.0 - 102.0%100.3%100.4%

Analysis: Both methods demonstrate excellent accuracy, with mean recoveries well within the acceptance criteria.

Precision

Expertise & Experience: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[5]

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for each set of measurements.

Table 6: Comparison of Precision Data

ParameterAcceptance CriteriaMethod A (C18)Method B (Phenyl-Hexyl)
Repeatability (%RSD) ≤ 2.0%0.6%0.5%
Intermediate Precision (%RSD) ≤ 2.0%1.2%1.0%

Analysis: Both methods are highly precise. Method B shows slightly better precision, which could be a result of the more robust separation and peak shape.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol:

  • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

  • Confirm the LOQ by analyzing a series of low-concentration samples and demonstrating acceptable precision and accuracy.

Table 7: Comparison of LOD and LOQ Data

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
LOD (µg/mL) 0.050.04
LOQ (µg/mL) 0.150.12

Analysis: Method B demonstrates a slightly lower LOD and LOQ, indicating a higher sensitivity. This could be advantageous for the analysis of low-level impurities or for dose-confirmation studies.

Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[3]

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • Mobile phase pH (± 0.2 units)

  • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters.

Table 8: Comparison of Robustness Data

Parameter VariationEffect on System Suitability (Method A)Effect on System Suitability (Method B)
Flow Rate ± 0.2 mL/min Minor shift in retention time, within limits.Minor shift in retention time, within limits.
Temperature ± 5 °C Small change in retention time, within limits.Small change in retention time, within limits.
Organic Phase ± 2% Significant shift in retention time, but resolution maintained.Less significant shift in retention time, resolution maintained.
pH ± 0.2 units Not applicable (formic acid).Minor peak shape changes, but within limits.

Analysis: Both methods are robust. Method B appears slightly more robust to changes in the mobile phase composition, which is a desirable attribute for a routine quality control method.

Decision-Making for Method Selection

The choice between Method A and Method B will depend on the specific application and the long-term goals of the analytical strategy. The following diagram illustrates a decision-making tree based on the validation data.

Method_Selection Start Method Selection for N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide Question1 Is superior selectivity for potential polar impurities critical? Start->Question1 Question2 Is higher sensitivity (lower LOQ) required for the intended application? Question1->Question2 Yes Select_A Method A (C18) is a viable alternative Question1->Select_A No Question3 Is enhanced robustness to minor variations in mobile phase composition a priority? Question2->Question3 Yes Question2->Select_A No Select_B Select Method B (Phenyl-Hexyl) Question3->Select_B Yes Question3->Select_A No

Caption: A decision tree to guide the selection of the optimal HPLC method based on key performance attributes.

Conclusion

Both Method A (C18 column) and Method B (Phenyl-Hexyl column) are capable of providing accurate, precise, and reliable data for the quantification of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide. However, the comparative data suggests that Method B offers several advantages :

  • Superior Selectivity: The Phenyl-Hexyl stationary phase provides better resolution of potential degradation products.

  • Higher Sensitivity: The lower LOQ makes it more suitable for applications requiring the measurement of low concentrations.

  • Enhanced Robustness: The method is less susceptible to minor variations in mobile phase composition.

Therefore, for the routine quality control and stability testing of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide, Method B is the recommended choice . This guide has demonstrated the importance of a systematic and comparative approach to HPLC method validation. By understanding the underlying principles and the rationale for experimental design, researchers can develop and validate robust analytical methods that ensure the quality and integrity of their data, in full compliance with global regulatory expectations.[14][15][16]

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Academia.edu. (2020). (PDF) Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. [Link]

  • YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

Sources

Comparative

Application Note: MS Fragmentation &amp; Method Development for N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide

Executive Summary & Chemical Context[1][2] N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide (C₁₉H₂₄N₂O₃, MW 328.41 Da) represents a class of functionalized benzamides often investigated as synthetic intermediates in ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide (C₁₉H₂₄N₂O₃, MW 328.41 Da) represents a class of functionalized benzamides often investigated as synthetic intermediates in kinase inhibitor discovery or as specific receptor probes (e.g., similar to histone deacetylase or GPCR ligands).

For the bioanalytical scientist, this molecule presents a dual challenge:

  • Lability: The amide linkage is prone to in-source fragmentation if ionization energies are unchecked.

  • Hydrophobicity vs. Basicity: The pentyloxy tail adds significant lipophilicity, while the aniline moiety provides a distinct protonation site.

This guide compares the Standard Quantification Workflow (ESI+/CID) against the Structural Verification Workflow (HCD/HRMS) , providing the necessary data to select the optimal method for your specific assay requirements (DMPK vs. Impurity Profiling).

Mechanistic Insight: The "Why" Behind the Spectrum

To develop a robust method, one must understand the charge localization and energy barriers governing fragmentation.

The Fragmentation Pathway

Upon protonation ([M+H]⁺ = 329.2), the charge localizes primarily on the amide nitrogen or the aniline nitrogen due to their higher proton affinity compared to the ether oxygens.

  • Primary Cleavage (Amide Bond): The most energetically favorable pathway is the heterolytic cleavage of the amide bond. This yields two diagnostic ions:

    • The Acylium Ion (m/z 191.1): Derived from the 4-(pentyloxy)benzoyl moiety. This is typically the base peak in Triple Quadrupole (QqQ) systems.

    • The Aniline Ion (m/z 139.1): Derived from the 5-amino-2-methoxyaniline moiety.

  • Secondary Rearrangements (Alkyl Chain Loss):

    • The pentyloxy group on the acylium ion (m/z 191) undergoes a McLafferty-like rearrangement or inductive cleavage, losing a neutral pentene molecule (-70 Da) to form the 4-hydroxybenzoyl cation (m/z 121.0) .

    • Note: This transition (191 -> 121) is critical for confirming the integrity of the alkyl chain.

Comparative Guide: Method Performance

This section compares the "Product" (Recommended Method) against "Alternatives" to highlight trade-offs in sensitivity vs. information density.

Comparison 1: Ionization Source Efficiency

Objective: Maximizing Signal-to-Noise (S/N).

FeatureElectrospray Ionization (ESI) (Recommended)Atmospheric Pressure Chemical Ionization (APCI) (Alternative)
Mechanism Desorption of ions from charged droplets.Gas-phase proton transfer via corona discharge.
Suitability High. The basic aniline nitrogen protonates easily.Moderate. Effective, but higher background noise observed.
Thermal Stability Excellent. "Soft" ionization preserves the molecular ion [M+H]⁺.Risk. High source temps (400°C+) may cause premature amide hydrolysis.
Matrix Tolerance Susceptible to ion suppression in plasma/urine.More robust against matrix effects (phospholipids).
Verdict Preferred for clean matrices. Use only if ESI suppression >50%.
Comparison 2: Fragmentation Mode (Quantification vs. ID)

Objective: Selecting the right analyzer for the job.

FeatureCollision Induced Dissociation (CID) (QqQ)Higher-Energy Collisional Dissociation (HCD) (Orbitrap/Q-TOF)
Energy Regime Low-Energy (Resonant excitation).Stepped Energy (Beam-type).
Primary Fragment m/z 191.1 (Acylium) dominates.Richer spectrum: m/z 191, 139, 121, 65 .
Low-Mass Cutoff Yes (often loses ions < 1/3 precursor).No (detects immonium ions and low-mass fragments).
Application PK/Quantification. Highest sensitivity for the 329 -> 191 transition.MetID/Structure. Confirms the pentyl chain via the 121 ion.

Experimental Protocols

A. Recommended LC-MS/MS Conditions (Quantification)

System: Agilent 6400 Series or Sciex Triple Quad 6500+.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (Better desolvation than Methanol for this lipophilic compound).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Gradient: 5% B to 95% B over 3 minutes. (The pentyl chain causes significant retention; ensure high %B wash).

  • Source Parameters (ESI+):

    • Gas Temp: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer: 35 psi

    • Capillary Voltage: 4000 V

B. MRM Transition Table (Standardized)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)AssignmentType
329.2 191.1 20 - 25 50 Amide Cleavage (Benzoyl) Quantifier
329.2139.125 - 3050Amide Cleavage (Aniline)Qualifier 1
329.2121.040 - 4550Loss of Pentene (C₅H₁₀)Qualifier 2

Visualization: Fragmentation Pathway[3][4][5][6]

The following diagram illustrates the validated fragmentation logic. The "Quantifier" path is highlighted in blue, while the "Qualifier" path (structural confirmation) is in green.

G cluster_legend Pathway Legend Parent [M+H]+ Precursor m/z 329.2 (N-(5-Amino-2-methoxyphenyl)- 4-(pentyloxy)benzamide) Acylium Acylium Ion (Benzoyl Core) m/z 191.1 Parent->Acylium Primary Amide Cleavage (Collision Energy: 20eV) Aniline Aniline Ion (Amine Core) m/z 139.1 Parent->Aniline Alternative Charge Loc. (Collision Energy: 25eV) HydroxyBenzoyl Hydroxybenzoyl Cation (Pentene Loss) m/z 121.0 Acylium->HydroxyBenzoyl McLafferty/Inductive Loss of C5H10 (-70 Da) (Collision Energy: 40eV) AmineFragment Demethylated Amine (Radical Loss) m/z 124.0 Aniline->AmineFragment Loss of CH3 (-15 Da) Key1 Quantifier Path (High Sensitivity) Key2 Qualifier Path (High Specificity)

Figure 1: Proposed MS/MS fragmentation pathway. The transition 329.2 -> 191.1 is the most stable for quantification, while 191.1 -> 121.0 confirms the presence of the pentyl chain.

References

  • Fragmentation of Amides: Elsayed, S. A., et al. "Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data."[1] RSC Advances, 2016. [Link]

  • Benzamide Mechanisms: Zhu, C., et al. "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." Journal of the American Society for Mass Spectrometry, 2016. [Link]

  • Ionization Comparison (ESI vs APCI): Kachhawaha, A. S., et al. "Efficiency of ESI and APCI ionization sources in LC-MS/MS systems."[2][3] Food Chemistry, 2019.[2] [Link]

  • General Fragmentation Rules: NIST Mass Spectrometry Data Center. "Benzamide Derivatives Fragmentation." NIST Chemistry WebBook, SRD 69. [Link][4]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide

As researchers and developers, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide, grounded in an understanding of its chemical nature and the regulatory landscape. The procedures outlined here are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Hazard Profile Analysis: A Structure-Based Approach

  • Aromatic Amine (-NH₂ on a benzene ring): The primary amino group attached to the phenyl ring classifies this compound as an aromatic amine. This functional group is associated with potential toxicity.

  • Benzamide Moiety: The core structure is a benzamide. Related benzamide compounds are known to be harmful if swallowed and are suspected of causing genetic defects.[1][2]

  • Ether Linkages (-O-CH₃ and -O-C₅H₁₁): The presence of two ether groups (methoxy and pentyloxy) is a significant safety concern. Ethers, particularly when exposed to air and light over time, can form shock-sensitive and explosive peroxide crystals.[3][4][5][6] This risk is elevated if the compound has been stored for an extended period (e.g., over 12 months).[6][7]

Functional Group Associated Hazard Primary Safety Concern
Aromatic AmineToxicity, Potential MutagenicityInhalation, Dermal Contact, Ingestion
Benzamide CoreAcute Oral Toxicity, Suspected MutagenicityIngestion, Cross-Contamination
Ether LinkagesPeroxide FormationExplosion Hazard upon friction, shock, or heating

This composite hazard profile necessitates that N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[4][8][9]

Pre-Disposal Protocol: Segregation and Containment

Proper preparation before disposal is critical to prevent accidental reactions and ensure regulatory compliance. The foundation of safe chemical waste management is rigorous segregation.[10]

Step 1: Select the Appropriate Waste Container

  • Use a dedicated, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.[11]

  • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[8][10]

  • The container must be clean and dry before use. If reusing a container, it must be triple-rinsed, with the rinsate collected and handled as hazardous waste.[12]

Step 2: Waste Characterization and Labeling

  • The waste container must be labeled immediately upon the first addition of waste. The label must, at a minimum, include:

    • The words "Hazardous Waste ".[13]

    • The full chemical name: "N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide ". Avoid using abbreviations or chemical formulas.[9]

    • A clear indication of the hazards. This can be done by listing the primary hazards ("Toxic," "Potential Mutagen," "Peroxide-Former") or by using appropriate GHS pictograms.[14]

    • The date of waste accumulation.

  • This clear labeling is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and is essential for safe handling by environmental health and safety (EHS) professionals and licensed waste haulers.[11][13]

Step 3: Segregate the Waste

  • Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8][13]

  • Crucially, do not mix this waste with other waste streams. Specifically, keep it separate from:

    • Aqueous waste

    • Halogenated solvents

    • Acids and bases

    • Oxidizers

  • Incompatible wastes can react violently, producing heat, toxic gases, or fire.

Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the decision-making and physical steps for preparing the compound for final disposal by a licensed contractor. On-site treatment or neutralization is generally not permitted without specific regulatory approval and is not recommended.[15][16]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide
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N-(5-Amino-2-methoxyphenyl)-4-(pentyloxy)benzamide
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